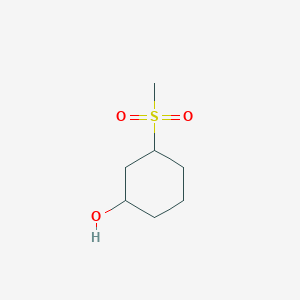

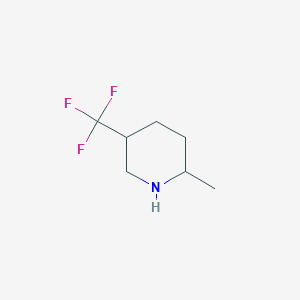

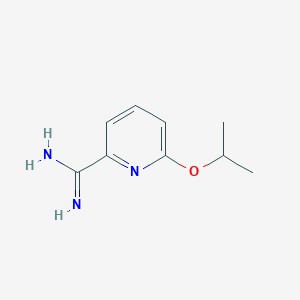

3-Amino-1-(oxan-4-yl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Amino-1-(oxan-4-yl)propan-1-ol” is a chemical compound with the CAS Number: 1157008-56-4 . It has a molecular weight of 159.23 . The compound is stored at a temperature of 4 degrees and is available in powder form . It is a versatile material used in scientific research. Its unique structure allows for diverse applications, ranging from organic synthesis to drug development.

Molecular Structure Analysis

The IUPAC name of this compound is 3-(tetrahydro-2H-pyran-4-ylamino)-1-propanol . The InChI Code is 1S/C8H17NO2/c10-5-1-4-9-8-2-6-11-7-3-8/h8-10H,1-7H2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 159.23 . It is stored at a temperature of 4 degrees and is available in powder form .Aplicaciones Científicas De Investigación

Cardioselectivity of Beta-Adrenoceptor Blocking Agents

A study by Rzeszotarski et al. (1979) explored the synthesis of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, which are related to 3-Amino-1-(oxan-4-yl)propan-1-ol. They found substantial cardioselectivity in certain compounds, indicating potential applications in cardiovascular treatments (Rzeszotarski et al., 1979).

Inhibitive Performance on Carbon Steel Corrosion

Gao et al. (2007) synthesized tertiary amines like 1,3-di-amino-propan-2-ol and found them effective as anodic inhibitors, preventing the anodic dissolution of iron. This suggests applications in corrosion inhibition and materials protection (Gao et al., 2007).

Synthesis and Biological Evaluation of Dendrimers

Krishna et al. (2005) described the synthesis of poly(ether imine) dendrimers starting from 3-amino-propan-1-ol. These dendrimers, especially the water-soluble carboxylic acid-terminated ones, were found to be non-toxic, suggesting their usefulness in biological studies (Krishna et al., 2005).

Enzymatic Preparation of Amino Acids

Chen et al. (2011) explored enzymatic routes for synthesizing (S)-amino acids from racemic amino acids, using 3-amino-propan-1-ol as a starting material. This method could have applications in the synthesis of pharmaceuticals and fine chemicals (Chen et al., 2011).

Synthesis of Cyclic Polyamines

Cassimjee et al. (2012) reported the synthesis of circular polyamines from 3-amino-propan-1-ol, which have potential applications in drug and gene delivery due to their multifunctional polycationic nature (Cassimjee et al., 2012).

Lipase-Catalyzed Resolution of Chiral 1,3-Amino Alcohols

Torre et al. (2006) studied the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives for producing (S)-dapoxetine. This indicates potential use in asymmetric synthesis and pharmaceutical production (Torre et al., 2006).

Safety And Hazards

Propiedades

IUPAC Name |

3-amino-1-(oxan-4-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c9-4-1-8(10)7-2-5-11-6-3-7/h7-8,10H,1-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJJYXKAWACLLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(oxan-4-yl)propan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B1375192.png)

![2-[(Cyclopropylmethoxy)methyl]morpholine](/img/structure/B1375196.png)

![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)

![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)